molecular formula C19H15N B1616697 N-(Diphenylmethylene)aniline CAS No. 574-45-8

N-(Diphenylmethylene)aniline

Cat. No. B1616697
CAS RN: 574-45-8
M. Wt: 257.3 g/mol
InChI Key: XVPVLVKWFUYVGT-UHFFFAOYSA-N
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Scientific Research Applications

Applications in Polymerization and Material Synthesis

N-(Diphenylmethylene)aniline derivatives show promise in the field of polymerization and material synthesis. One study demonstrated the synthesis of steric Ni(II) α-diimine precatalysts utilizing 2,6-bis(diphenylmethyl)-4-methyl aniline. These precatalysts, when activated, were highly active and produced well-defined polyethylene, showcasing remarkable thermal stability, suitable for industrial gas-phase polymerizations (Rhinehart et al., 2013). Additionally, another study highlighted the potential of biobased aniline, made from sugar instead of petrochemicals, for producing aniline-based polymers like methylene diphenyl diisocyanate, a critical precursor for polyurethane (Tullo, 2017).

Chemical Synthesis and Reactions

Research has illuminated the chemical synthesis and reaction pathways involving N-(Diphenylmethylene)aniline. For instance, a study elaborated on the reactions of aniline with alkali metal diphenylketyls and dianions leading to the formation of N-(diphenylmethylene) aniline under specific conditions (Turaeva & Kurbatov, 2004). Furthermore, the coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalyzed by faujasites was investigated, showing a high chemoselectivity and efficient domino alkylation of anilines (Selva et al., 2008).

Advanced Material Applications

The field of advanced materials also benefits from research into N-(Diphenylmethylene)aniline. For example, the study of rhenium complexes with 2-(diphenylphosphinomethyl)aniline led to the formation of different oxo rhenium(V) complexes, one of which exhibited a unique trinuclear, cyclic oxo(V) core, indicating potential for novel material applications (Schroer et al., 2010).

properties

IUPAC Name

N,1,1-triphenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPVLVKWFUYVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276935
Record name N-(Diphenylmethylene)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Diphenylmethylene)aniline

CAS RN

574-45-8
Record name N-(Diphenylmethylene)aniline
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46
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Record name N-(Diphenylmethylene)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(DIPHENYLMETHYLENE)ANILINE
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Synthesis routes and methods

Procedure details

Following General Procedure A (90° C., 30 hours), 1,1-diphenyl-methanimine (272 mg, 1.5 mmol) is coupled with iodo-benzene (112 μL, 1.0 mmol) to give 94% N-(diphenylmethylene)aniline.
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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